4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can participate in redox reactions under appropriate conditions.
Coupling reactions: The pyridine ring can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Nucleophilic substitution: Products with various substituents replacing the chlorine atom.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Coupling reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological studies: It is used as a probe to study enzyme interactions and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(5-methylpyridin-2-yl)butanamide: Similar structure but with a butanamide group instead of a sulfonamide group.
4-chloro-2-((5-methylpyridin-2-yl)imino)methylphenol: Contains an imino and phenol group instead of a sulfonamide.
Uniqueness
4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a pyridine ring allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-2-7-12(14-8-9)15-18(16,17)11-5-3-10(13)4-6-11/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGXAGGKSAEMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.